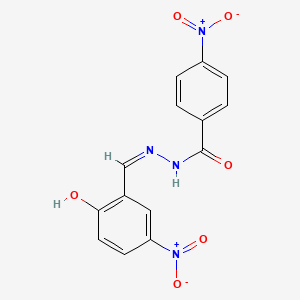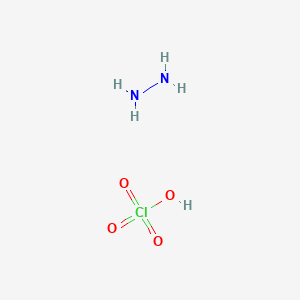
(2S,6R)-2,6-Dibenzyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-2,6-Dibenzyl-piperazine is a chiral piperazine derivative characterized by the presence of two benzyl groups attached to the nitrogen atoms in the piperazine ring. Piperazine derivatives are widely recognized for their diverse pharmacological activities and are commonly used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2,6-Dibenzyl-piperazine typically involves the reaction of benzylamine with a suitable piperazine precursor under controlled conditions. One common method involves the use of benzyl chloride and piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2,6-Dibenzyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
(2S,6R)-2,6-Dibenzyl-piperazine is used as a precursor in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding assays. It is also used in the development of enzyme inhibitors and as a scaffold for drug design .
Medicine
The compound has shown promise in medicinal chemistry for the development of therapeutic agents targeting central nervous system disorders. Its derivatives are being explored for their potential as antipsychotic, antidepressant, and anxiolytic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2S,6R)-2,6-Dibenzyl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate receptor activity by binding to the active site, leading to changes in signal transduction pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- (2S,6S)-2,6-Dibenzyl-piperazine
- (2R,6R)-2,6-Dibenzyl-piperazine
- (2R,6S)-2,6-Dibenzyl-piperazine
Uniqueness
(2S,6R)-2,6-Dibenzyl-piperazine is unique due to its specific stereochemistry, which imparts distinct biological activity and pharmacokinetic properties. The (2S,6R) configuration allows for selective binding to certain receptors and enzymes, making it a valuable compound in drug development .
Properties
Molecular Formula |
C18H22N2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,6-dibenzylpiperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-19-14-18(20-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI Key |
FDJPSZXEPWXHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)



![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112798.png)

![heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate](/img/structure/B14112810.png)



